![molecular formula C8H4F2INO2 B11776585 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of difluoromethoxybenzene and iodobenzo[d]oxazole as starting materials. The reaction is often catalyzed by palladium and involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole, while oxidation can produce oxazole oxides .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group and iodine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-iodobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and iodine substituents, which impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H4F2INO2 |
|---|---|
Peso molecular |
311.02 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H |
Clave InChI |
MHASINJZAILMKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



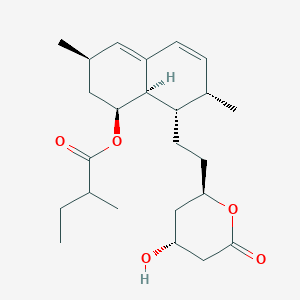

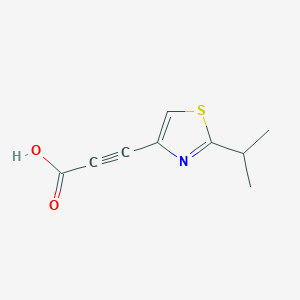
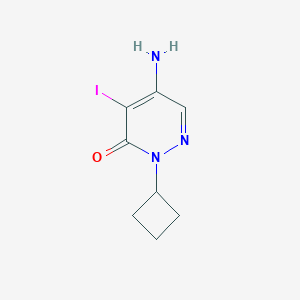
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)


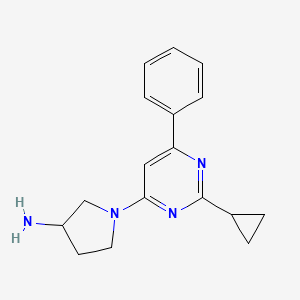
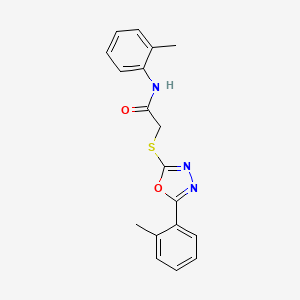
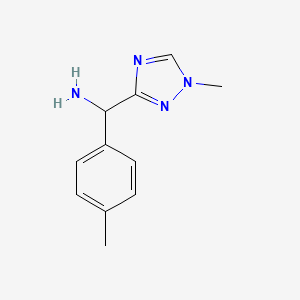

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)

